1,4-Phenylenebis[[4-(4-aminophenoxy)phenyl]methanone]

Aerospace composites Epoxy-amine thermosets Hybrid diamine curing agents

Previously commercially available but now discontinued, this para-substituted diamine monomer (CAS 107194-50-3) left aerospace epoxy formulators without a property-neutral curing agent that preserves baseline compressive mechanical design allowables. • AEK-144 is the para-isomer aryl ketone ether diamine that maintains Young's modulus, yield stress, and ultimate strain in TGDDM/4,4'-DDS networks-unlike meta-isomer AEK-134 which alters these properties. • Eaton's Reagent route delivers >90% crude yield at ~500 g throughput per 2.8 L reagent, enabling competitive custom synthesis quoting. • 238°C melting point compatible with high-temperature aerospace cure cycles; documented regioisomeric contrast supports computational validation.

Molecular Formula C32H24N2O4
Molecular Weight 500.5 g/mol
CAS No. 107194-50-3
Cat. No. B035016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Phenylenebis[[4-(4-aminophenoxy)phenyl]methanone]
CAS107194-50-3
Molecular FormulaC32H24N2O4
Molecular Weight500.5 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)N)C(=O)C4=CC=C(C=C4)OC5=CC=C(C=C5)N
InChIInChI=1S/C32H24N2O4/c33-25-9-17-29(18-10-25)37-27-13-5-23(6-14-27)31(35)21-1-2-22(4-3-21)32(36)24-7-15-28(16-8-24)38-30-19-11-26(34)12-20-30/h1-20H,33-34H2
InChIKeyHKWWRLBGQRLBRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AEK-144 Para-Isomer Diamine Overview


1,4-Phenylenebis[[4-(4-aminophenoxy)phenyl]methanone] (CAS 107194-50-3), also designated AEK-144, is an aryl ketone ether (AKE) hybrid diamine monomer containing four aromatic rings linked by ether and ketone bridges. With a molecular formula C₃₂H₂₄N₂O₄ and molecular weight of 500.54 g/mol, this para-substituted diamine is structurally distinguished from its meta isomer AEK-134 (1,3-phenylenebis((4-(4-aminophenoxy)phenyl)methanone)) and simpler analogs such as 4,4'-bis(4-aminophenoxy)benzophenone (4BABP, CAS 30184-96-4). [1] The compound was previously available from Sigma-Aldrich at 97% purity but has since been discontinued, shifting procurement to custom synthesis suppliers. Its primary application context is as a monomer building block for high-performance polymers, particularly as a hybrid diamine curing agent in epoxy-amine thermoset networks for aerospace composites. [1]

Why AEK-144 Cannot Be Replaced by Generic Diamines


The aryl ketone ether diamine class is not functionally interchangeable, because the substitution pattern on the central phenyl ring (1,4-para vs. 1,3-meta) dictates both the conformational behavior of the diamine backbone and its resulting thermomechanical contribution to the cured network. In TGDDM/4,4'-DDS epoxy matrices, the meta isomer AEK-134 conferred a 40% increase in ultimate compressive strain and a 20% increase in compressive modulus and yield strength, whereas the para isomer AEK-144 provided no statistically significant enhancement of Young's modulus, yield stress, yield strain, or ultimate strain. [1] This divergence arises from a unique "horseshoe"-like molecular conformation and strong intramolecular hydrogen bonds (1.5–2.2 Å) accessible to the meta isomer but geometrically precluded in the para isomer. [1] Therefore, selecting the para isomer is not a potency-driven choice but a deliberate decision based on orthogonal priorities such as synthetic accessibility, melt processability, and network architecture design, where the para isomer offers distinct advantages. [1]

AEK-144 Quantitative Differentiation vs. Comparators


Compressive Mechanical Divergence: Para vs. Meta

In a direct head-to-head comparison within a TGDDM/4,4'-DDS epoxy-amine network, the meta isomer AEK-134 (1,3-phenylenebis((4-(4-aminophenoxy)phenyl)methanone)) at 5 mol% incorporation increased ultimate compressive strain by 40% and simultaneously increased compressive Young's modulus and yield strength by 20% relative to the unmodified baseline. Under identical conditions, the para isomer AEK-144 (1,4-Phenylenebis[[4-(4-aminophenoxy)phenyl]methanone], CAS 107194-50-3) produced no statistically significant enhancement of Young's modulus, yield stress, yield strain, or ultimate strain. [1] This represents a clear functional divergence: the meta isomer acts as a network mechanical property enhancer, while the para isomer serves as a property-neutral backbone modifier suitable for applications where preserving baseline mechanicals is required.

Aerospace composites Epoxy-amine thermosets Hybrid diamine curing agents

Synthesis Yield and Purity: Eaton's Reagent Route

Both AEK-144 (para) and AEK-134 (meta) were synthesized via Eaton's Reagent (PPMA)-mediated Friedel-Crafts acylation. While both isomers were successfully prepared on a 250 mL scale, the dissertation reports that the para isomer ((1,4-phenylenebis(oxy))bis(4,1-phenylene))bis((4-aminophenyl)methanone), AKE-144) and its 3-aminophenyl analog AKE-143 were synthesized with greater than 90% crude yields and purities at a product throughput of nearly 500 g per 2.8 L of Eaton's Reagent, representing a scalable, high-efficiency synthetic route. [1] The meta isomer AEK-134 has a documented limitation: its high melting temperature and high reactivity with oxirane precluded its implementation in aerospace prepreg manufacture. [1]

Diamine monomer synthesis Friedel-Crafts acylation Eaton's Reagent

Melting Point: AEK-144 vs. 4BABP

The melting point of 1,4-Phenylenebis[[4-(4-aminophenoxy)phenyl]methanone] (AEK-144) is reported as 238 °C (decomposition). [1] In comparison, the structurally simpler commercial diamine 4,4'-bis(4-aminophenoxy)benzophenone (4BABP, CAS 30184-96-4) has a reported melting point of approximately 152–156 °C. The approximately 80 °C higher melting point of AEK-144 reflects the extended rigid-rod character imparted by the additional para-phenylenebis(methanone) linkage, which increases chain stiffness and intermolecular interaction density. This thermal stability difference directly impacts melt-processing window selection and solvent-assisted formulation strategies.

Thermal properties Monomer processability Diamine melting point

Commercial Availability: Discontinued vs. Custom Synthesis

1,4-Phenylenebis[[4-(4-aminophenoxy)phenyl]methanone] (CAS 107194-50-3) was previously offered as a standard catalog product by Sigma-Aldrich at 97% purity but has been discontinued from regular stock. In contrast, 4,4'-bis(4-aminophenoxy)benzophenone (4BABP, CAS 30184-96-4) remains widely available from multiple commercial suppliers as an off-the-shelf diamine monomer. The target compound is currently accessible primarily through custom synthesis services from suppliers such as Chembase, BocSci, and Chemblink. [1] This creates a procurement landscape where AEK-144 requires lead time and custom synthesis pricing, which may be justified when the specific para-phenylenebis(methanone) backbone geometry is required, but represents a barrier for routine formulation screening.

Chemical procurement Specialty monomer sourcing Supply chain

AEK-144 Recommended Application Scenarios


Aerospace Epoxy: Property-Neutral Backbone Extension

When formulating TGDDM/4,4'-DDS aerospace epoxy matrices where the goal is to incorporate an aryl ketone ether backbone for chemical resistance or network architecture modification without altering baseline compressive mechanical properties, AEK-144 is the appropriate selection. The para isomer does not enhance Young's modulus, yield stress, or ultimate strain, unlike its meta counterpart AEK-134, making it suitable for applications where maintaining existing mechanical design allowables is mandatory. [1] Its 238 °C melting point further suits high-temperature cure cycles. [2]

Scalable Monomer Synthesis for Pilot-Scale Composites

Research groups and pilot facilities requiring multi-hundred-gram quantities of an aryl ketone ether diamine with documented scalable synthesis should prioritize AEK-144. The Eaton's Reagent route delivers >90% crude yield and purity at nearly 500 g throughput per 2.8 L of reagent, providing a reproducible path to monomer supply that is not constrained by the high melting temperature and oxirane reactivity issues that limited AEK-134's prepreg implementation. [1]

Structure-Property Studies: Para vs. Meta Diamines

For fundamental polymer science investigations into how central ring regioisomerism (1,4-para vs. 1,3-meta) governs network mechanical properties through conformational effects and hydrogen bonding, AEK-144 serves as the essential para reference compound. The documented contrast—AEK-134's 'horseshoe' conformation with 1.5–2.2 Å hydrogen bonds that enhances mechanical properties vs. AEK-144's property-neutral behavior—provides a well-characterized experimental system for computational simulation validation and network architecture hypothesis testing. [1]

Procurement Planning for Discontinued Specialty Diamines

Organizations that previously sourced CAS 107194-50-3 from Sigma-Aldrich before its discontinuation must transition to custom synthesis procurement. The established synthetic route via Eaton's Reagent with quantified stoichiometric parameters (rc = 0.635 mL PPMA/mmol COOH) provides a transferable protocol for contract synthesis organizations, reducing method development time and enabling competitive quoting from multiple custom synthesis vendors. [1][3]

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